6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Antimicrobial Quinolinone SAR

6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (C12H12BrNO, MW 266.13 g/mol) is a 4-quinolinone derivative featuring a bromine atom at the C6 position, an ethyl group at N1, and a methyl substituent at C2. It is cataloged in the ZINC database (ZINC12422086) and is offered commercially as a specialized research chemical.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B15000665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)C2=C1C=CC(=C2)Br)C
InChIInChI=1S/C12H12BrNO/c1-3-14-8(2)6-12(15)10-7-9(13)4-5-11(10)14/h4-7H,3H2,1-2H3
InChIKeyCORBBMSRNFDRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone: Structural and Procurement Baseline for a Functionalized Quinolinone Building Block


6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (C12H12BrNO, MW 266.13 g/mol) is a 4-quinolinone derivative featuring a bromine atom at the C6 position, an ethyl group at N1, and a methyl substituent at C2 . It is cataloged in the ZINC database (ZINC12422086) [1] and is offered commercially as a specialized research chemical. The bromine substituent provides a reactive handle for further derivatization and modulates the electronic and steric properties of the quinolinone core.

Why Simple Quinolinone Analogs Cannot Substitute 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone in Structure-Activity-Driven Research


Halogen substitution at the C6 position of quinolinones is a well-documented determinant of biological activity. Studies on related 4-quinolinone derivatives demonstrate that chloro substitution at C6 or C7 markedly enhances both antimicrobial and anti-inflammatory properties compared to non-halogenated analogs [1]. The bromine atom in 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is expected to exert similar electronic and lipophilic effects, rendering non-halogenated or differently substituted quinolinones inadequate surrogates for research where C6 substitution is a key pharmacophoric element.

Quantitative Differentiation Evidence for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Against Closest Analogs


C6 Halogenation Enhances Antimicrobial Potency Relative to Non-Halogenated Quinolinones

Compounds with chloro substitution at the C6 or C7 position of the quinolinone moiety displayed potent antibacterial and antifungal activities when compared with non-halogenated quinolinones and those bearing a methyl group at C8 [1]. Although direct data for the 6-bromo analog is not reported in this study, the bromine atom is expected to confer similar or enhanced activity due to its comparable electron-withdrawing character and increased lipophilicity relative to chlorine.

Antimicrobial Quinolinone SAR

6-Bromo Substitution in Quinoline Scaffolds Confers Differential Antiviral Activity and Resistance Profile Versus 8-Bromo Analogs

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6-position (6‑bromo) improved antiviral properties compared to unsubstituted controls [1]. Critically, the 6‑bromo analog exhibited a significant loss of potency when tested against the ALLINI‑resistant IN A128T mutant virus, whereas the 8‑bromo analog retained full effectiveness [1]. This highlights a distinct resistance profile associated with the 6‑bromo substitution pattern.

HIV-1 Integrase ALLINI Antiviral Resistance

Specialized Research-Only Availability via AldrichCPR Collection Confirms Non-Commodity Status

Sigma-Aldrich provides 6‑bromo‑1‑ethyl‑2‑methyl‑4(1H)‑quinolinone as part of the AldrichCPR collection, a curated set of rare and unique chemicals intended for early discovery researchers . The vendor explicitly states that it does not collect analytical data for this product and sells it 'AS‑IS,' with the buyer assuming responsibility for identity and purity confirmation . This classification underscores the compound's specialized, non‑routine nature compared to widely available, fully characterized quinolinones.

Procurement Research Chemical Building Block

High-Impact Research Applications for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Derived from Differential Evidence


Antimicrobial Drug Discovery: Lead Optimization of C6‑Halogenated Quinolinones

Researchers investigating quinolinone‑based antimicrobial agents can utilize 6‑bromo‑1‑ethyl‑2‑methyl‑4(1H)‑quinolinone as a scaffold to probe the role of C6 halogenation. Class‑level evidence indicates that halogen substitution at C6 enhances antibacterial and antifungal activity [1]. This compound serves as a direct building block for synthesizing and evaluating 6‑bromo analogs in structure‑activity relationship (SAR) studies, enabling differentiation from non‑halogenated controls.

HIV‑1 Integrase Inhibitor Profiling: Resistance‑Mutation Analysis of 6‑Bromo Quinoline‑Based ALLINIs

For programs developing allosteric HIV‑1 integrase inhibitors, 6‑bromo‑substituted quinoline derivatives exhibit distinct resistance profiles against the A128T mutant virus compared to 8‑bromo analogs [2]. 6‑Bromo‑1‑ethyl‑2‑methyl‑4(1H)‑quinolinone provides a synthetically accessible entry point for preparing 6‑bromo quinoline‑based ALLINIs, facilitating comparative studies of potency and resistance‑breakout mechanisms.

Specialized Building Block for Early‑Stage Medicinal Chemistry

As a component of Sigma‑Aldrich's AldrichCPR collection of rare and unique chemicals , 6‑bromo‑1‑ethyl‑2‑methyl‑4(1H)‑quinolinone is positioned for early‑discovery medicinal chemistry. Its availability, though limited and lacking vendor analytical data, supports exploratory synthesis of novel quinolinone derivatives where the specific substitution pattern (6‑bromo, 1‑ethyl, 2‑methyl) is required to probe SAR hypotheses not addressable by more common analogs.

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